N,N-dimethyl-1-phenylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenylmethanediamine: is an organic compound with the molecular formula C9H14N2. It is a derivative of methanediamine, where two hydrogen atoms are replaced by methyl groups and one phenyl group is attached to the carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dimethyl-1-phenylmethanediamine typically begins with benzaldehyde and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are carried out under nitrogen atmosphere to prevent oxidation, and the temperature is controlled to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-1-phenylmethanediamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions involving polar aprotic solvents are common.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism by which N,N-dimethyl-1-phenylmethanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various reactions. It can also interact with nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
N,N-dimethylethylenediamine: This compound has a similar structure but lacks the phenyl group.
N,N-dimethylphenethylamine: It has a similar phenyl group but differs in the position of the methyl groups.
Uniqueness: N,N-dimethyl-1-phenylmethanediamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. The presence of both methyl and phenyl groups provides distinct reactivity and binding properties compared to other similar compounds .
Properties
IUPAC Name |
N',N'-dimethyl-1-phenylmethanediamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMXMWMVAIFNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611229 |
Source
|
Record name | N,N-Dimethyl-1-phenylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023815-83-9 |
Source
|
Record name | N,N-Dimethyl-1-phenylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.